8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
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Overview
Description
8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the bromination of a precursor carbazole compound followed by amination and methylation steps. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carbazole quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-3-amine: A similar compound without the bromine and additional methyl groups.
3-Bromo-2,4,6-trimethylaniline: Another brominated aromatic amine with different structural features.
Uniqueness
8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and multiple methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60481-32-5 |
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Molecular Formula |
C15H19BrN2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
8-bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C15H19BrN2/c1-9-4-6-12(16)15-14(9)11-8-10(18(2)3)5-7-13(11)17-15/h4,6,10,17H,5,7-8H2,1-3H3 |
InChI Key |
UOUMHDDRXHCROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(CCC(C3)N(C)C)NC2=C(C=C1)Br |
Origin of Product |
United States |
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